CAS registry number and properties for 4-Chloro-6-fluoroquinoline-3-carboxamide
CAS registry number and properties for 4-Chloro-6-fluoroquinoline-3-carboxamide
In-Depth Technical Guide: 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7) in Drug Discovery
Executive Summary
In modern medicinal chemistry, the functionalized quinoline scaffold represents a privileged pharmacophore, heavily utilized in the development of antimicrobial, antimalarial, and antineoplastic agents. 4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7) is a highly versatile synthetic intermediate[1]. As a Senior Application Scientist, I frequently leverage this specific building block because its substitution pattern—a reactive C-4 chlorine, a metabolically stabilizing C-6 fluorine, and a C-3 carboxamide—provides an ideal starting point for structure-activity relationship (SAR) exploration and library generation[2].
This technical whitepaper deconstructs the physicochemical properties, the mechanistic synthesis pathways, and the validated experimental protocols required to handle and utilize this compound effectively.
Physicochemical Properties & Analytical Specifications
To ensure reproducibility in downstream assays, establishing the baseline analytical specifications of the starting material is critical. The table below summarizes the core quantitative data for 4-Chloro-6-fluoroquinoline-3-carboxamide[1][3][4].
| Property | Value | Analytical Method / Remarks |
| CAS Registry Number | 851973-26-7 | Standard structural identifier[1][2]. |
| Molecular Formula | C10H6ClFN2O | Verified via Elemental Analysis[4]. |
| Molecular Weight | 224.62 g/mol | Mass Spectrometry (EI m/z=224)[3][4]. |
| Melting Point | 150°C – 160°C | Capillary Melting Point Apparatus[1]. |
| Appearance | Off-white to beige solid | Visual Observation[3]. |
| Solubility | Soluble in DMSO, Methanol | Crucial for HPLC Prep / NMR Solvent Selection[1]. |
Mechanistic Insight: The C-6 fluorine atom is not merely structural; it is strategically placed to block cytochrome P450-mediated metabolic oxidation, thereby increasing the biological half-life of downstream drug candidates. Furthermore, the high electronegativity of fluorine withdraws electron density from the quinoline ring, increasing the electrophilicity of the C-4 position and accelerating nucleophilic aromatic substitution (SNAr) reactions[1][4].
Mechanistic Synthesis: The Gould-Jacobs Pathway
The de novo synthesis of 4-Chloro-6-fluoroquinoline-3-carboxamide typically relies on a modified Gould-Jacobs cyclization[4]. This pathway is favored because it allows for precise control over the regiochemistry of the quinoline core.
Synthesis workflow of 4-chloro-6-fluoroquinoline-3-carboxamide via Gould-Jacobs cyclization.
Step-by-Step Experimental Protocol (Self-Validating System)
The following protocol details the critical transformation from the 4-hydroxy quinoline core to the final carboxamide. This workflow is designed as a self-validating system , incorporating in-process analytical checks to prevent the propagation of failed intermediates[3][4].
Phase 1: Halogenation (Chlorination at C-4)
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Reagent Charging: Suspend 1.0 equivalent of ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate in 5.0 volumes of phosphorus oxychloride (POCl₃).
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Causality: POCl₃ serves a dual purpose as both the solvent and the halogenating agent. It drives the equilibrium toward the chlorinated product by converting the C-4 hydroxyl (which exists in tautomeric equilibrium with the quinolone form) into a highly reactive phosphorodichloridate leaving group[4].
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Reflux & Monitoring: Heat the mixture to reflux (approx. 105°C) under an inert argon atmosphere for 3 to 4 hours.
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Self-Validation Check: Sample the reaction mixture, quench in methanol, and monitor via LC-MS. The reaction is deemed complete when the starting material mass (EI m/z=235) disappears and the chlorinated intermediate mass emerges[3].
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Quenching & Isolation: Cool the reactor to ambient temperature. Distill off excess POCl₃ under reduced pressure. Carefully quench the resulting residue by pouring it over crushed ice to hydrolyze residual phosphoryl species. Extract the aqueous layer with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the C-4 chlorinated intermediate[3].
Phase 2: Amidation (Carboxamide Formation)
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Ammonolysis: Dissolve the chlorinated intermediate in a highly concentrated solution of ammonia in methanol (or sparge ammonia gas directly into a DCM solution)[3][4]. Seal the reaction vessel.
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Causality: Conducting this step in a sealed pressure reactor is mandatory. It prevents the escape of volatile ammonia gas at elevated temperatures (60–80°C), maintaining the high internal pressure necessary to drive the nucleophilic acyl substitution at the sterically hindered C-3 ester position[4].
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Incubation & Validation: Stir the mixture for 5 to 12 hours.
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Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent system. The formation of a new, highly polar spot indicates successful amidation. Confirm the molecular weight via mass spectrometry (EI m/z=224)[3].
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Purification: Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold water to remove residual ammonium salts, filter, and dry the off-white solid at 50°C under a vacuum until a constant weight is achieved[3].
Pharmacological Significance & Downstream Applications
In drug development, 4-Chloro-6-fluoroquinoline-3-carboxamide is rarely the final drug; rather, it is a highly optimized "warhead" precursor.
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Antimicrobial & Kinase Inhibitor Research: The C-3 carboxamide group acts as a critical hydrogen bond donor/acceptor. In computational docking studies, this moiety frequently anchors the molecule to the hinge region of target kinases or the DNA-binding domains of bacterial topoisomerases/gyrases[1].
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Library Generation via SNAr: The C-4 chlorine is highly labile due to the electron-withdrawing effects of the quinoline nitrogen and the C-6 fluorine. Researchers utilize this compound to generate vast libraries of 4-amino-6-fluoroquinoline-3-carboxamides by reacting it with diverse primary and secondary amines (e.g., piperazines, anilines) under mild basic conditions[1][2].
Conclusion
4-Chloro-6-fluoroquinoline-3-carboxamide (CAS 851973-26-7) is a cornerstone intermediate in heterocyclic medicinal chemistry. By understanding the causality behind its synthesis—specifically the thermal dynamics of the Gould-Jacobs cyclization and the pressure requirements of amidation—scientists can efficiently scale this compound. Implementing the self-validating protocols outlined above ensures high-purity yields, accelerating the subsequent discovery of novel therapeutics.
References
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Buy 4-Chloro-6-fluoroquinoline-3-carboxamide (EVT-2822349) | 851973-26-7 - EvitaChem. 1
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US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google Patents. 3
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4-Chloro-6-fluoroquinoline-3-carboxamide | CAS 851973-26-7 - BenchChem. 2
